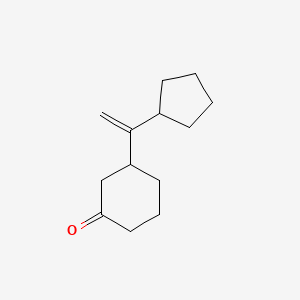
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and two nitro groups attached to phenyl rings, making it a molecule of interest in various fields of research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-tert-butylbenzohydrazide with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Analyse Chemischer Reaktionen
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazide and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of nitro groups can facilitate electron transfer processes, making it a useful compound in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole include other oxadiazoles with different substituents on the phenyl rings. For example:
2-(4-Methylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-Chlorophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a tert-butyl group.
2-(4-Nitrophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Has an additional nitro group on the phenyl ring.
Eigenschaften
CAS-Nummer |
180525-82-0 |
|---|---|
Molekularformel |
C18H16N4O5 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N4O5/c1-18(2,3)13-6-4-11(5-7-13)16-19-20-17(27-16)12-8-14(21(23)24)10-15(9-12)22(25)26/h4-10H,1-3H3 |
InChI-Schlüssel |
XYDYPTWPFLGQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
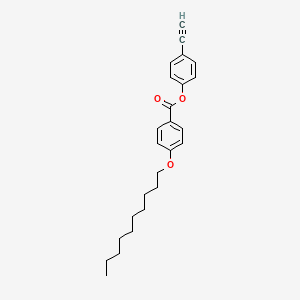
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
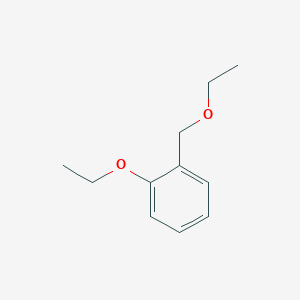
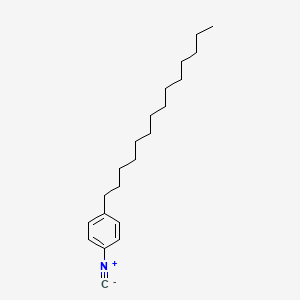



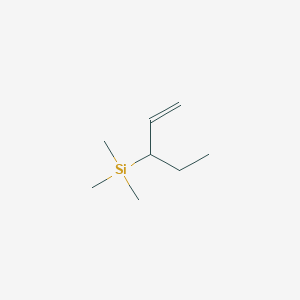
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
